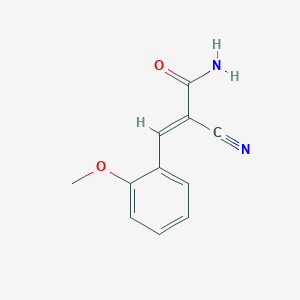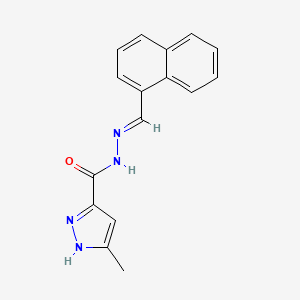![molecular formula C18H25N3O4 B5550401 4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)
4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multistep organic reactions, starting from basic cyclic and acyclic precursors. For example, a novel synthetic route was developed for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, highlighting the complexity involved in constructing spiro and azaspiro frameworks (Shaabani et al., 2009).
Molecular Structure Analysis
The structural analysis of compounds with similar backbones, like N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursors, involves X-ray crystallography and advanced computational methods like ab initio and DFT calculations. These studies provide insights into the molecular geometry, conformational characteristics, and rotational barriers, aiding in understanding the relationship between structure and biological activity (Grassi et al., 2002).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions due to their functional groups. For instance, they can participate in condensation reactions, as seen with tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are synthesized using aromatic diamines, Meldrum’s acid, and an isocyanide (Shaabani et al., 2009).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
This compound falls within a class of chemicals that have been synthesized and evaluated for various pharmacological activities. For instance, a related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, was synthesized and screened for antihypertensive activity, revealing that certain substitutions at the 8 position could modulate alpha-adrenergic receptor blocking activity and lower blood pressure without acting as beta-adrenergic blockers. This demonstrates the compound's potential application in designing antihypertensive agents (Caroon et al., 1981).
Structural Studies
The structural features of compounds within this chemical class, such as 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, have been elucidated through X-ray crystal-structure analysis. These studies contribute to understanding the conformational characteristics and rotational barriers, which are crucial for relating structural features to biological properties (Grassi et al., 2002).
Antiviral Evaluation
Spirothiazolidinone derivatives, closely related in structure, have been synthesized and evaluated for their antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds in the development of new antiviral molecules, showcasing the broad applicability of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).
Mechanism of Action in HIV Inhibition
Research on the mechanism of action of compounds such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride shows potent noncompetitive allosteric antagonism of the CCR5 receptor with potent antiviral effects for HIV-1. Such studies offer insights into the complex interactions between chemical structures and biological targets, providing a basis for the development of novel HIV treatments (Watson et al., 2005).
properties
IUPAC Name |
4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)propoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20-13-18(25-17(20)23)7-10-21(11-8-18)9-2-12-24-15-5-3-14(4-6-15)16(19)22/h3-6H,2,7-13H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKDUQKZTWPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CCCOC3=CC=C(C=C3)C(=O)N)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)


![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)
![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

